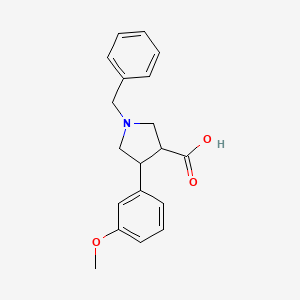

1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC18381588

Molecular Formula: C19H21NO3

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H21NO3 |

|---|---|

| Molecular Weight | 311.4 g/mol |

| IUPAC Name | 1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C19H21NO3/c1-23-16-9-5-8-15(10-16)17-12-20(13-18(17)19(21)22)11-14-6-3-2-4-7-14/h2-10,17-18H,11-13H2,1H3,(H,21,22) |

| Standard InChI Key | ZFHOJYCXBWSOAW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 939757-61-6) features a five-membered pyrrolidine ring with three distinct substituents:

-

A benzyl group at the 1-position, contributing hydrophobic character.

-

A 3-methoxyphenyl group at the 4-position, introducing aromaticity and electron-donating effects.

-

A carboxylic acid group at the 3-position, enabling hydrogen bonding and salt formation .

The compound exists in specific stereoisomeric forms, including the (3R,4S) configuration, as indicated by synonyms such as "(3R,4S)-1-Benzyl-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid" . Stereochemical precision is critical for biological activity, as evidenced by studies on analogous pyrrolidine derivatives .

Physicochemical Properties

While detailed experimental data (e.g., melting point, solubility) are unavailable in the cited sources, the molecular structure suggests moderate polarity due to the carboxylic acid and methoxy groups. The logP value (a measure of lipophilicity) is estimated to be ~2.5–3.0, balancing hydrophilic and hydrophobic interactions .

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| Activate Scientific | 97% | 250 mg | 215 |

| Matrix Scientific | N/A | 1 g | 540 |

| American Custom Chemicals | 95% | 1 g | 1,033.73 |

Data sourced from supplier catalogs .

Related Compounds and Structural Analogs

Comparative analysis of analogous pyrrolidine derivatives highlights the impact of substituent variation:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 5-oxo group on pyrrolidine ring | Enhanced electrophilicity |

| (S)-Proline | Natural amino acid with pyrrolidine core | Lacks aromatic substituents |

Research Trends and Future Directions

Recent studies emphasize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume